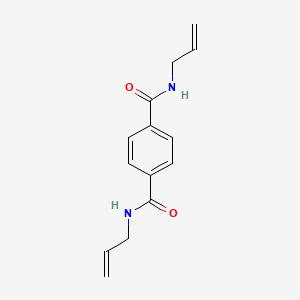![molecular formula C20H26O4 B5212272 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, also known as TMB or 3,3',5,5'-tetramethylbenzidine, is a chemical compound widely used in scientific research applications. TMB is a colorimetric substrate for the detection of horseradish peroxidase (HRP) and alkaline phosphatase (AP) enzymes. It is also used as a reagent for the detection of hydrogen peroxide and other oxidants.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene involves the oxidation of the substrate by the enzyme, resulting in the formation of a blue-colored product. The reaction is catalyzed by HRP or AP, which catalyze the oxidation of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in the presence of hydrogen peroxide. The blue color is proportional to the amount of enzyme present in the sample.
Biochemical and Physiological Effects:
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and does not interact with biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene as a colorimetric substrate include its high sensitivity, stability, and ease of use. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also inexpensive and readily available. However, 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has some limitations, including its sensitivity to light and the potential for interference from other compounds in the sample.
Future Directions
For the use of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in scientific research include the development of new methods for the detection of HRP and AP enzymes, as well as the development of new applications for 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in other areas of research. There is also a need for the development of new 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs with improved properties, such as increased sensitivity and stability. Additionally, there is a need for the development of new methods for the detection of other enzymes and oxidants using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene or 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs.
Synthesis Methods
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene can be synthesized by several methods, including the reaction of 3,3'-dimethoxybenzidine with methyl iodide, the reaction of 3,3'-dimethylbenzidine with ethylene oxide, and the reaction of 3,3'-dimethylbenzidine with ethylene glycol. The most commonly used method is the reaction of 3,3'-dimethylbenzidine with ethylene glycol in the presence of a catalyst such as sulfuric acid. The product is then oxidized with hydrogen peroxide to form 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene.
Scientific Research Applications
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is widely used in scientific research applications, particularly in the fields of biochemistry and molecular biology. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is used as a colorimetric substrate for the detection of HRP and AP enzymes. HRP is commonly used as a reporter enzyme in immunoassays, while AP is used in enzyme-linked immunosorbent assays (ELISAs). 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also used as a reagent for the detection of hydrogen peroxide and other oxidants.
properties
IUPAC Name |
1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-19-9-5-6-10-20(19)24-15-13-21-12-14-23-18-11-7-8-16(2)17(18)3/h5-11H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFIWVISRLNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)


![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)